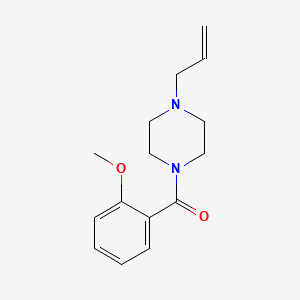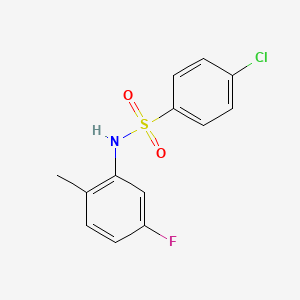![molecular formula C21H21N3O4 B5367170 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential coenzymes involved in various metabolic processes in the body.
作用机制
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that is involved in various metabolic processes in the body, including energy production, DNA repair, and cell signaling. By increasing NAD+ levels, this compound can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. It can also activate sirtuins, which are enzymes that regulate various cellular processes, including metabolism, aging, and stress response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. It can also activate sirtuins, which can regulate various cellular processes, including metabolism, aging, and stress response. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress, which can help researchers study various cellular processes. One limitation of using this compound is its potential toxicity at high doses. It is important to use appropriate concentrations and follow safety guidelines when conducting experiments with this compound.
未来方向
There are several future directions for research on 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for these conditions. Another area of interest is its potential anti-cancer properties. More research is needed to determine the mechanisms underlying its anti-cancer effects and to develop more effective cancer treatments using this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide involves several steps, including the reaction of 5-hydroxymethyl-2-furfural with 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine to form 6-(1,3-benzodioxol-5-yl)-2-((3-(3,5-dimethylisoxazol-4-yl)propyl)amino)nicotinaldehyde. This intermediate is then reduced to this compound using sodium borohydride. The final product is obtained through purification and isolation steps.
科学研究应用
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to increase NAD+ levels in cells, which can improve mitochondrial function, enhance DNA repair, and reduce oxidative stress. This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been studied for its potential anti-cancer properties, as it can inhibit the growth of cancer cells and sensitize them to chemotherapy.
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-17(14(2)28-24-13)4-3-9-22-21(25)16-5-7-18(23-11-16)15-6-8-19-20(10-15)27-12-26-19/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQYQNRLZQMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
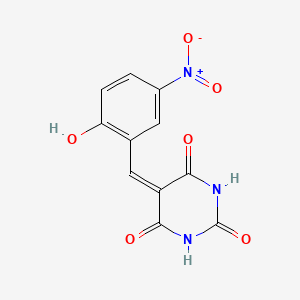
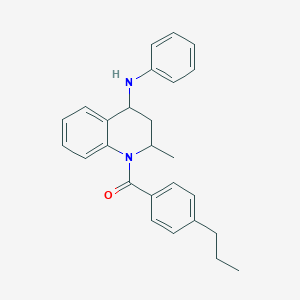

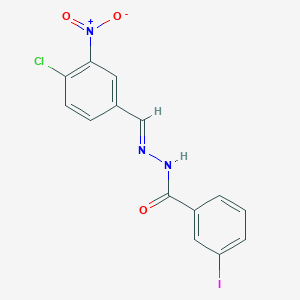
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
